Tetracosa-10,12-diynoic acid
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Overview
Description
Tetracosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 10th and 12th carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-10,12-diynoic acid typically involves the coupling of shorter chain alkynes. One common method is the use of the EDC/NHS method for amidation, where a solution of EDC (2.4 mmol) in dichloromethane is added to a solution of the diacetylenic acid in THF, followed by the addition of NHS (2.4 mmol) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve solid-state polymerization techniques. For instance, the γ-ray polymerization of tricosa-10,12-diynoic acid crystals has been studied extensively, providing insights into the polymerization process and conditions .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The presence of triple bonds makes it susceptible to oxidation reactions.
Reduction: Reduction can convert the triple bonds into single or double bonds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Tetracosa-10,12-diynoic acid has several scientific research applications:
Materials Science: It is used in the formation of polymerizable monolayers and Langmuir-Blodgett multilayers.
Chemistry: Its unique structure makes it a valuable compound for studying solid-state polymerization and other chemical processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of tetracosa-10,12-diynoic acid involves its ability to undergo polymerization and form extended conjugated polymer chains. This process is influenced by factors such as temperature, UV irradiation, and the presence of catalysts. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tricosa-10,12-diynoic acid: Similar in structure but with one less carbon atom.
2,4-Diynoic acids: These compounds also contain diacetylene groups but differ in chain length and substitution patterns.
Uniqueness
Tetracosa-10,12-diynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. Its ability to form stable polymerizable monolayers and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.
Properties
CAS No. |
73510-22-2 |
---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
InChI Key |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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